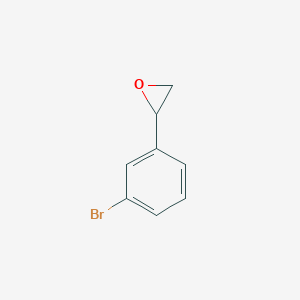

2-(3-Bromophenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPLJNGZNHMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950711 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28022-44-8 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-2-(3-Bromophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(3-Bromophenyl)oxirane, also known as (R)-3-bromostyrene oxide, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired enantiopurity, which is critical for therapeutic efficacy and safety. This document provides an in-depth technical overview of the primary methods for the enantioselective synthesis of this key intermediate.

Core Synthetic Strategies

The synthesis of enantiopure (R)-2-(3-Bromophenyl)oxirane predominantly relies on two powerful strategies in asymmetric catalysis:

-

Asymmetric Epoxidation of 3-Bromostyrene: This is a direct and atom-economical approach where the prochiral alkene, 3-bromostyrene, is converted into the chiral epoxide. The key to enantioselectivity lies in the use of a chiral catalyst that directs the oxidant to one face of the double bond over the other. The Jacobsen-Katsuki epoxidation is a preeminent example of this strategy.[1][2]

-

Kinetic Resolution of Racemic 2-(3-Bromophenyl)oxirane: In this method, a racemic mixture of the epoxide is prepared first. A chiral catalyst is then used to selectively react with one enantiomer (typically the (S)-enantiomer) at a faster rate, leaving the desired (R)-enantiomer unreacted and thus enantioenriched.[3] Hydrolytic kinetic resolution (HKR) is a widely used and effective technique for this purpose.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route often depends on factors such as enantiomeric excess (e.e.), chemical yield, catalyst availability, and scalability. The following table summarizes quantitative data for prominent methods.

| Method | Catalyst System | Oxidant/Reagent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

| Asymmetric Epoxidation | |||||

| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(III)-Salen Complex | NaOCl (bleach) | Dichloromethane | >90 | >90 |

| Biocatalytic Epoxidation | Styrene Monooxygenase (e.g., SfStyA) with FAD/Reductant | O₂ | Aqueous Buffer | High | >99 |

| Kinetic Resolution | |||||

| Hydrolytic Kinetic Resolution (HKR) | (R,R)-Co(II)-Salen Complex | H₂O | THF/H₂O | <50 (for epoxide) | >99 |

Note: Yields and e.e. values are representative and can vary based on specific reaction conditions, ligand modifications, and substrate purity. The theoretical maximum yield for a kinetic resolution is 50% for the recovered starting material.

Experimental Protocols

Jacobsen-Katsuki Asymmetric Epoxidation of 3-Bromostyrene

This protocol is based on the well-established method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen catalyst.[2][4]

Materials:

-

3-Bromostyrene (starting material)[5]

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)

-

4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)[6]

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of 3-bromostyrene in dichloromethane at 0°C, add 4-phenylpyridine N-oxide (approx. 0.25 equivalents).

-

Add the (R,R)-Jacobsen's catalyst (approx. 2-5 mol%).

-

To this mixture, add the buffered sodium hypochlorite solution (approx. 1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 24 hours, monitoring the consumption of the starting material by TLC or GC.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-2-(3-Bromophenyl)oxirane.

-

Determine the enantiomeric excess using chiral HPLC or GC analysis.

Hydrolytic Kinetic Resolution (HKR) of (±)-2-(3-Bromophenyl)oxirane

This protocol uses a chiral cobalt-salen complex to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer.

Materials:

-

(±)-2-(3-Bromophenyl)oxirane (racemic starting material)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-Salen catalyst]

-

Acetic Acid (glacial)

-

Water (H₂O)

-

Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Procedure:

-

Prepare racemic this compound via standard epoxidation of 3-bromostyrene using an achiral oxidant like m-CPBA.[7]

-

In a reaction vessel, dissolve the (R,R)-Co(II)-Salen catalyst (approx. 0.5-1 mol%) in THF or ether.

-

Activate the catalyst by stirring it in open air for 30-60 minutes, which facilitates oxidation to the active Co(III) species. A color change is typically observed. Add a small amount of acetic acid (approx. 0.1 equivalents).

-

Add the racemic (±)-2-(3-bromophenyl)oxirane to the activated catalyst solution.

-

Cool the mixture to 0°C and add water (approx. 0.55 equivalents relative to the racemic epoxide) slowly.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral HPLC/GC to determine the e.e. of the remaining epoxide.

-

When the desired e.e. is reached (typically >99% e.e. at ~50% conversion), quench the reaction.

-

Concentrate the reaction mixture and purify by flash column chromatography to separate the unreacted (R)-2-(3-Bromophenyl)oxirane from the diol product formed from the (S)-enantiomer.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. 3-Bromostyrene synthesis - chemicalbook [chemicalbook.com]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Buy this compound (EVT-1207074) | 131567-05-0 [evitachem.com]

Spectroscopic Analysis of 2-(3-Bromophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-Bromophenyl)oxirane (also known as 3-bromostyrene oxide), a valuable reactive intermediate in organic synthesis. Due to the limited public availability of specific experimental spectra for this compound, this guide presents predicted data based on the analysis of its structural features and known spectroscopic values for similar chemical entities. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Oxirane CH | ~3.8 - 4.0 | Doublet of doublets (dd) | J ≈ 2.5, 4.0 |

| Oxirane CH₂ (diastereotopic) | ~2.8 - 3.2 | Multiplet (m) | |

| Aromatic H (position 2) | ~7.5 - 7.7 | Triplet (t) | J ≈ 2.0 |

| Aromatic H (position 4) | ~7.3 - 7.5 | Multiplet (m) | |

| Aromatic H (position 5) | ~7.1 - 7.3 | Triplet (t) | J ≈ 8.0 |

| Aromatic H (position 6) | ~7.3 - 7.5 | Multiplet (m) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Oxirane CH | 52 - 54 |

| Oxirane CH₂ | 46 - 48 |

| Aromatic C-Br | 121 - 123 |

| Aromatic C-H | 125 - 132 |

| Aromatic C (quaternary, attached to oxirane) | 139 - 141 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Significant IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Oxirane) | 3050 - 2990 | Stretch |

| C=C (Aromatic) | 1600 - 1450 | Stretch |

| C-O-C (Oxirane) | 1270 - 1240 (asymmetric stretch), 950 - 810 (symmetric stretch) | Stretch |

| C-Br | 700 - 500 | Stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 198/200 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) |

| 169/171 | [M - CHO]⁺ | Loss of a formyl radical |

| 119 | [M - Br]⁺ | Loss of a bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method for Oils): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to create a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing structural information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

physical and chemical properties of 2-(3-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane, also known as 3-bromostyrene oxide, is an epoxide derivative of brominated styrene. Its chemical structure, featuring a reactive oxirane ring and a substituted aromatic moiety, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. The strained three-membered ether ring renders the molecule susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that are fundamental in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its chemical reactivity.

Core Properties of this compound

This section summarizes the key physical and chemical identifiers for this compound.

| Property | Value |

| CAS Number | 28022-44-8 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol [1] |

| Appearance | Typically a colorless liquid or solid, depending on purity[1] |

Physicochemical Data

The following table outlines the key physicochemical properties of this compound.

| Property | Value |

| Density | 1.596 g/cm³ |

| Boiling Point | 249.4 °C at 760 mmHg |

| Flash Point | 99 °C |

| Solubility | No quantitative data is readily available. It is expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran (THF), and other common non-polar and polar aprotic solvents. |

Chemical Reactivity and Synthesis

This compound is a reactive intermediate, a characteristic primarily attributed to the strained oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form β-substituted alcohols.[1] The presence of the bromine atom on the phenyl ring also offers a site for further functionalization through various cross-coupling reactions.

Synthesis

A common and efficient method for the synthesis of this compound is the epoxidation of 3-bromostyrene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Reactivity: Ring-Opening Reactions

The primary mode of reactivity for this compound involves the nucleophilic opening of the epoxide ring. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack (i.e., which of the two carbons of the epoxide is attacked) depends on the reaction conditions and the nature of the nucleophile.

-

Under basic or neutral conditions (SN2-type reaction): Strong, anionic nucleophiles will typically attack the less sterically hindered carbon of the epoxide.

-

Under acidic conditions (SN1-like reaction): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Experimental Protocols

Synthesis of this compound via Epoxidation of 3-Bromostyrene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Bromostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.

-

Addition of m-CPBA: Cool the solution in an ice bath and add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Biological Context and Potential Signaling Pathway Interactions

While specific signaling pathways for this compound are not well-documented in publicly available literature, its identity as an electrophilic epoxide suggests potential interactions with biological macromolecules. Epoxides are known to be reactive towards nucleophilic sites in proteins and DNA.[2] This reactivity is central to both their utility in bioconjugation and their potential for toxicity.

The metabolism of xenobiotic epoxides is a critical detoxification pathway in many organisms. A key enzyme family involved in this process is the epoxide hydrolases, which catalyze the hydrolysis of the epoxide to the corresponding diol, a typically less reactive and more water-soluble compound that can be more easily excreted.

Conclusion

This compound is a versatile chemical intermediate with well-defined reactivity centered around its epoxide functionality. Its synthesis is readily achievable through standard epoxidation procedures. While its specific biological roles are an area for further investigation, its chemical nature as an electrophilic epoxide places it within a class of compounds with known interactions with biological systems, primarily through enzymatic detoxification pathways and potential covalent modification of macromolecules. This guide provides a foundational understanding of this compound for researchers in organic synthesis and drug discovery.

References

Technical Guide: 2-(3-bromophenyl)oxirane (CAS 28022-44-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

2-(3-bromophenyl)oxirane , also known as m-Bromostyrene 7,8-oxide, is a reactive epoxide intermediate with potential applications in medicinal chemistry and as a building block in organic synthesis. Its chemical structure features a brominated phenyl group attached to an oxirane ring, which confers specific reactivity and potential biological activity. One area of interest is its potential as a neuropharmacological agent, being structurally related to the drug carbamazepine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 28022-44-8 | |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Density | 1.596 g/cm³ | |

| Boiling Point | 249.4 °C at 760 mmHg | |

| Flash Point | 99 °C | |

| SMILES | C1C(O1)C2=CC(=CC=C2)Br | |

| Synonyms | m-Bromostyrene 7,8-oxide, 3-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene |

Synthesis

The synthesis of this compound can be achieved through the epoxidation of 3-bromostyrene. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Experimental Protocol: Epoxidation of 3-Bromostyrene

This protocol details the synthesis of this compound from 3-bromostyrene using m-CPBA.

Materials:

-

3-bromostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.

-

Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Logical Workflow for Synthesis:

Biological Activity and Potential Applications

While this compound is noted as a potential neuropharmacological agent, specific quantitative data on its biological activity is limited in publicly available literature. The oxirane ring makes it a reactive electrophile, suggesting it could act as an inhibitor of various enzymes through covalent modification of nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for this compound involves the nucleophilic attack by an amino acid residue within the active site of a target enzyme, leading to the opening of the epoxide ring and the formation of a covalent bond. This irreversible inhibition would disrupt the normal function of the enzyme.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

To investigate the neuropharmacological potential, a radioligand binding assay can be performed to determine the affinity of this compound for specific neuroreceptors, such as dopamine D2 receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Workflow for Biological Evaluation:

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation in drug discovery, particularly in the area of neuropharmacology. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore its properties and potential therapeutic applications. Further studies are warranted to quantitatively assess its biological activity and elucidate its mechanism of action.

2-(3-Bromophenyl)oxirane: A Versatile Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral epoxides are pivotal intermediates in the asymmetric synthesis of pharmaceuticals, enabling the construction of complex molecular architectures with high stereochemical control. Among these, 2-(3-bromophenyl)oxirane has emerged as a valuable chiral building block due to the versatile reactivity of its epoxide ring and the synthetic utility of the bromophenyl moiety. This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)- and (S)-2-(3-bromophenyl)oxirane, its applications in the synthesis of bioactive molecules, particularly β-adrenergic receptor blockers, and detailed experimental protocols for its synthesis and chiral analysis.

Introduction

The three-dimensional structure of a drug molecule is critical to its pharmacological activity. Enantiomers of a chiral drug can exhibit significantly different efficacy, potency, and toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral epoxides, such as this compound, are highly sought-after synthons because their strained three-membered ring can be opened regio- and stereoselectively by a variety of nucleophiles, leading to the formation of diverse and valuable chiral intermediates.[1]

The presence of a bromine atom on the phenyl ring of this compound provides an additional handle for synthetic transformations, such as cross-coupling reactions, further expanding its utility in the construction of complex drug molecules. This guide will delve into the key methods for obtaining enantiopure this compound and illustrate its application as a chiral building block in pharmaceutical synthesis.

Enantioselective Synthesis of this compound

Two primary strategies are employed for the synthesis of enantiomerically enriched this compound: asymmetric epoxidation of the corresponding alkene (3-bromostyrene) and kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as a catalyst.[2] This method can be applied to the synthesis of (S)- or (R)-2-(3-bromophenyl)oxirane from 3-bromostyrene, with the chirality of the product being determined by the chirality of the salen ligand used.

Table 1: Asymmetric Epoxidation of 3-Bromostyrene

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| (R,R)-Mn(salen)Cl | NaOCl | CH₂Cl₂ | 0 | >95 | 97 ((S)-epoxide) |

| (S,S)-Mn(salen)Cl | NaOCl | CH₂Cl₂ | 0 | >95 | 97 ((R)-epoxide) |

Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution (HKR) is an efficient method for resolving racemic terminal epoxides using a chiral cobalt(III)-salen complex as a catalyst. In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. The choice of the chiral Co-salen catalyst dictates which enantiomer of the epoxide is recovered. For instance, using an (R,R)-Co(salen) catalyst will preferentially hydrolyze the (R)-epoxide, yielding enantiomerically enriched (S)-2-(3-bromophenyl)oxirane.[3][4]

Table 2: Hydrolytic Kinetic Resolution of (±)-2-(3-Bromophenyl)oxirane

| Catalyst | H₂O (equiv.) | Solvent | Temperature (°C) | Yield of Epoxide (%) | ee% of Epoxide |

| (R,R)-Co(salen)OAc | 0.5 | THF | Room Temp. | ~45 | >98 ((S)-epoxide) |

| (S,S)-Co(salen)OAc | 0.5 | THF | Room Temp. | ~45 | >98 ((R)-epoxide) |

Application in the Synthesis of β-Adrenergic Receptor Blockers

Chiral this compound is a key precursor in the synthesis of various β-adrenergic receptor blockers (β-blockers), a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The synthesis typically involves the nucleophilic ring-opening of the epoxide with an appropriate amine.

For example, (S)-2-(3-bromophenyl)oxirane can be used to synthesize the β-blocker (S)-1-(tert-butylamino)-3-(3-bromophenoxy)propan-2-ol. This transformation proceeds via a nucleophilic attack of a phenoxide on the epoxide, followed by the ring-opening of the resulting glycidyl ether with tert-butylamine.

Experimental Protocols

Synthesis of (S)-2-(3-Bromophenyl)oxirane via Jacobsen Epoxidation

Materials:

-

3-Bromostyrene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

-

Commercial bleach (sodium hypochlorite solution)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromostyrene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added the (R,R)-Mn(salen)Cl catalyst (0.05 mmol, 5 mol%).

-

If used, 4-phenylpyridine N-oxide (0.25 mmol, 25 mol%) is added to the mixture.

-

A buffered solution of commercial bleach (e.g., 0.55 M, pH 11.3) is added dropwise over 2 hours while maintaining the temperature at 0 °C.

-

The reaction is monitored by TLC or GC. Upon completion, the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford (S)-2-(3-bromophenyl)oxirane.

Synthesis of (R)-2-(3-Bromophenyl)oxirane via Hydrolytic Kinetic Resolution

Materials:

-

(±)-2-(3-Bromophenyl)oxirane

-

(S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)-Co(salen)]

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

The (S,S)-Co(II)(salen) complex (0.02 mmol, 2 mol%) is dissolved in THF (1 mL) and exposed to air for 10 minutes to form the active Co(III) species, followed by the addition of acetic acid (0.02 mmol).

-

A solution of (±)-2-(3-bromophenyl)oxirane (1.0 mmol) in THF (1 mL) is added.

-

Water (0.5 mmol, 0.5 equivalents) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

-

Once the desired conversion (typically ~50-55%) and ee are reached, the reaction is quenched, and the solvent is removed.

-

The resulting mixture of the epoxide and the diol is separated by column chromatography to yield enantiomerically enriched (R)-2-(3-bromophenyl)oxirane.

Chiral HPLC Analysis of this compound

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Method:

-

Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: Ambient

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Conclusion

This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. The development of robust enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution, has made both enantiomers readily accessible in high purity. Its utility has been demonstrated in the synthesis of important drug classes, including β-blockers, highlighting its significance for drug discovery and development professionals. The detailed protocols provided in this guide offer a practical resource for the synthesis and analysis of this important chiral intermediate.

References

- 1. This compound | 28022-44-8 | DBA02244 [biosynth.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 5. hplc.eu [hplc.eu]

An In-depth Technical Guide to the Electrophilic Character of 2-(3-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-(3-Bromophenyl)oxirane, a key reactive intermediate in organic synthesis and drug development.[1] The document elucidates the influence of the meta-bromo substituent on the reactivity of the oxirane ring, detailing its synthesis, reaction mechanisms, and regioselectivity in nucleophilic ring-opening reactions. Quantitative data, where available, is summarized, and detailed experimental protocols for its synthesis and key reactions are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecule's chemical behavior. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and the development of novel therapeutics.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly susceptible to nucleophilic attack.[2][3] This inherent reactivity makes them versatile building blocks in organic synthesis. The electrophilic nature of the carbon atoms in the oxirane ring is a key determinant of their chemical behavior. The substitution pattern on the oxirane ring can profoundly influence its reactivity and regioselectivity in ring-opening reactions.

This compound, also known as 3-bromostyrene oxide, is a substituted epoxide that has garnered interest as a reactive intermediate in the synthesis of more complex molecules, including potential neuropharmacological agents.[1] The presence of a bromine atom on the phenyl ring is anticipated to modulate the electrophilic character of the oxirane carbons through electronic effects. This guide delves into the specifics of this influence, providing a detailed examination of the compound's synthesis, reactivity, and mechanistic pathways.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 3-bromostyrene. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4]

Experimental Protocol: Epoxidation of 3-Bromostyrene with m-CPBA

Materials:

-

3-Bromostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-bromostyrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of 3-bromostyrene at 0 °C over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[5] Avoid grinding the solid and store it in a vented container in a refrigerator.

Electrophilic Character and Reactivity

The electrophilicity of the carbon atoms in the oxirane ring of this compound is enhanced by two main factors: the inherent ring strain of the three-membered ring and the electronic effect of the 3-bromophenyl substituent.

The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect (-I effect). This effect increases the partial positive charge on the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack.

Quantitative Analysis of Electrophilicity

For the 3-bromo substituent, the Hammett constant (σm) is +0.39, indicating its electron-withdrawing nature. This suggests that for reactions with significant SN1 character at the benzylic carbon, this compound will be less reactive than unsubstituted styrene oxide. However, for SN2 reactions, the inductive withdrawal will still enhance the electrophilicity of both carbons, making it more reactive towards strong nucleophiles compared to electron-donating substituted analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28022-44-8 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | 91-93 °C at 2 mmHg |

Nucleophilic Ring-Opening Reactions

The ring-opening of this compound can proceed via two main mechanistic pathways, SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile.[7]

Acid-Catalyzed Ring-Opening (SN1-like)

Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[2] The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (benzylic position) due to the greater stabilization of the developing positive charge. This pathway exhibits significant SN1 character.[7]

// Nodes start [label="this compound", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; protonated [label="Protonated Epoxide", fillcolor="#FFFFFF", fontcolor="#202124"]; transition_state [label="Transition State\n(Carbocation-like)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="trans-1-(3-Bromophenyl)-2-nucleoethan-1-ol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; Nu_H [label="Nu-H", shape=plaintext, fontcolor="#4285F4"]; H_plus_out [label="H+", shape=plaintext, fontcolor="#EA4335"];

// Edges start -> protonated [label="+", color="#34A853"]; H_plus -> protonated [style=invis]; protonated -> transition_state [label="Ring Opening", color="#34A853"]; transition_state -> product [label="+", color="#34A853"]; Nu_H -> product [style=invis]; product -> H_plus_out [label="-", color="#EA4335", style=invis];

// Invisible nodes and edges for alignment {rank=same; start; H_plus} {rank=same; transition_state; Nu_H} {rank=same; product; H_plus_out} } .enddot

Figure 1: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening (SN2-like)

With strong, basic nucleophiles, the reaction proceeds via an SN2 mechanism.[3] The nucleophile attacks one of the epoxide carbons, leading to a concerted ring-opening. Due to steric hindrance at the benzylic position, the attack preferentially occurs at the less substituted terminal carbon.[3][7]

// Nodes start [label="this compound", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; alkoxide [label="Alkoxide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-(3-Bromophenyl)-2-nucleoethan-2-ol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Nu_minus [label="Nu⁻", shape=plaintext, fontcolor="#4285F4"]; H_source [label="H-Source\n(e.g., H₂O)", shape=plaintext, fontcolor="#34A853"];

// Edges start -> alkoxide [label="+", color="#34A853"]; Nu_minus -> alkoxide [style=invis]; alkoxide -> product [label="Protonation", color="#34A853"]; H_source -> product [style=invis];

// Invisible nodes and edges for alignment {rank=same; start; Nu_minus} {rank=same; alkoxide; H_source} } .enddot

Figure 2: Base-catalyzed ring-opening of this compound.

Experimental Protocol: Ring-Opening with an Amine Nucleophile

Materials:

-

This compound

-

Amine nucleophile (e.g., benzylamine)

-

Ethanol or another suitable protic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the amine nucleophile (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.

-

Purify the product by column chromatography or recrystallization as needed.

Regioselectivity

The regioselectivity of the ring-opening reaction is a critical consideration in the synthetic application of this compound.

-

Acidic Conditions: Nucleophilic attack occurs predominantly at the benzylic carbon (C1), leading to the formation of trans-1-substituted-2-hydroxy products.

-

Basic/Neutral Conditions: Nucleophilic attack occurs predominantly at the terminal carbon (C2), resulting in the formation of 1-hydroxy-2-substituted products.[7]

// Nodes start [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; condition [label="Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acidic [label="Acidic (H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; basic [label="Basic (Nu⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_acid [label="Attack at Benzylic Carbon\n(Major Product)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; product_base [label="Attack at Terminal Carbon\n(Major Product)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> condition; condition -> acidic [label="Sₙ1-like", color="#EA4335"]; condition -> basic [label="Sₙ2-like", color="#4285F4"]; acidic -> product_acid [color="#EA4335"]; basic -> product_base [color="#4285F4"]; } .enddot

Figure 3: Regioselectivity in the ring-opening of this compound.

Applications in Drug Development

The predictable reactivity and regioselectivity of epoxides like this compound make them valuable intermediates in the synthesis of pharmaceuticals.[8] The ring-opening reactions allow for the stereospecific introduction of two functional groups, which is a powerful strategy for building molecular complexity. The resulting amino alcohols, diols, and other derivatives are common structural motifs in biologically active compounds.

Conclusion

This compound exhibits a pronounced electrophilic character, driven by the inherent strain of the oxirane ring and the electron-withdrawing nature of the meta-bromo substituent. Its reactivity can be effectively controlled by the choice of reaction conditions, allowing for regioselective nucleophilic ring-opening. This predictable behavior, coupled with established synthetic protocols, positions this compound as a valuable and versatile building block for researchers in organic synthesis and drug discovery. A deeper quantitative understanding of its reaction kinetics would further enhance its utility in predictive chemical synthesis and process optimization.

References

- 1. This compound | 28022-44-8 | DBA02244 [biosynth.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of 2-(3-Bromophenyl)oxirane

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound (CAS No: 28022-44-8), a reactive intermediate with applications in neuropharmacological research.[1] The document details the compound's chemical properties, stability profile, recommended handling procedures, and relevant experimental protocols to ensure its integrity for research and development purposes.

Chemical Properties and Structure

This compound, also known as 3-bromostyrene oxide, possesses a molecular structure consisting of an oxirane ring attached to a brominated phenyl group.[2] This configuration, particularly the presence of the bromine atom and the strained epoxide ring, makes the molecule highly reactive, especially towards nucleophiles.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [1][3] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Boiling Point | 249.4°C at 760 mmHg | [3] |

| 91-93°C at 2 mmHg | ||

| Melting Point | 26-29°C | |

| Density | 1.596 g/cm³ | [3] |

| Flash Point | 99°C | [3] |

| Synonyms | 3-bromostyrene oxide, m-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene | [3][4] |

Stability Profile

This compound is stable under recommended storage and handling conditions.[5] However, its reactivity makes it susceptible to degradation under adverse conditions.

Factors Affecting Stability:

-

Temperature: High temperatures or direct sunlight can lead to decomposition.[5] Exothermic reactions can occur if not properly managed.

-

Moisture: The compound should be protected from moisture.[5] The epoxide ring is susceptible to hydrolysis, which would open the ring and form a diol.

-

Incompatible Materials: To avoid exothermic reactions, it is crucial to keep the compound away from strong acids, strong bases, and strong oxidizing agents.[5]

Hazardous Decomposition: Upon exposure to high temperatures, hazardous decomposition byproducts may form, including carbon dioxide (CO₂).[5]

Table 2: Summary of Stability and Incompatibility Data

| Parameter | Recommendation / Information | Source |

| Chemical Stability | Stable under recommended storage and handling conditions. | [5] |

| Conditions to Avoid | High temperatures, direct sunlight, moisture, sources of ignition. | [5][6] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | [5] |

| Hazardous Decomposition Products | Carbon dioxide and other byproducts may form at high temperatures. | [5] |

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of this compound.

Table 3: Recommended Storage Conditions

| Condition | Specification | Source |

| Temperature | Recommended: 2-8°C or around 4°C. | [2][6][7] |

| General: Store at low temperatures. | [2] | |

| Acceptable Range: 5°C to 30°C in a dry room. | [5] | |

| Atmosphere | Store in a dry, well-ventilated area. | [5][6][8] |

| Container | Keep container tightly sealed/closed and upright to prevent leaks. | [5][6][8] |

| Light Exposure | Keep away from direct sunlight. | [5][6] |

| Shipping | Can be shipped at room temperature for periods of less than two weeks. | [6] |

Handling Precautions:

-

Use in a well-ventilated area, which can be achieved with local or room suction.[5]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]

-

Avoid inhalation of vapors, mist, or gas.[6] In case of inadequate ventilation, wear respiratory protection.[5]

-

Avoid contact with skin and eyes.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

Experimental Protocols

Synthesis Protocol: Epoxidation of 3-Bromostyrene

A common method for synthesizing this compound is through the epoxidation of the corresponding alkene, 3-bromostyrene. A similar approach involves the epoxidation of 3-bromophenylmethanol using a peracid like meta-chloroperoxybenzoic acid (mCPBA).[2]

Objective: To synthesize this compound via epoxidation.

Materials:

-

Starting Material: 3-bromostyrene or 3-bromophenylmethanol[2]

-

Reagent: meta-chloroperoxybenzoic acid (mCPBA)[2]

-

Solvent: Dichloromethane (DCM) or a similar solvent[2]

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the starting material (e.g., 3-bromostyrene) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add the epoxidizing agent (e.g., mCPBA) to the cooled solution portion-wise, while stirring. Careful temperature control is necessary to optimize yield and prevent decomposition.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified further using column chromatography if necessary.

Analytical Techniques for Quality Control

To confirm the structure and purity of this compound, the following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the electronic environment of the atoms.[2]

-

Infrared Spectroscopy (IR): Used to identify the presence of key functional groups, such as the epoxide ring and the aromatic ring.[2]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information on fragmentation patterns, further confirming the structure.[2]

Visualizations

Logical Diagram: Factors Influencing Stability

Caption: Factors affecting the stability of this compound.

Experimental Workflow: Synthesis and Purification

References

- 1. biosynth.com [biosynth.com]

- 2. Buy this compound (EVT-1207074) | 131567-05-0 [evitachem.com]

- 3. This compound | CAS 28022-44-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 3-Bromostyrene oxide | CAS 131567-05-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. webac-grouts.com [webac-grouts.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-bromostyrene | CAS 2039-86-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. echemi.com [echemi.com]

The Versatile Building Block: 2-(3-Bromophenyl)oxirane in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical scaffolds. 2-(3-Bromophenyl)oxirane, a reactive epoxide intermediate, has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a strained oxirane ring and a functionalizable bromophenyl moiety—offer a gateway to a diverse array of complex molecules with significant pharmacological potential. This technical guide explores the multifaceted applications of this compound, detailing its role in the synthesis of potential therapeutic agents, presenting key quantitative data, outlining experimental protocols, and visualizing pertinent biological pathways.

Core Attributes of this compound

This compound, with the chemical formula C₈H₇BrO and a molecular weight of 199.04 g/mol , is recognized for its utility as a reactive intermediate in organic synthesis.[1][2] The presence of the electrophilic oxirane ring allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of more complex molecular architectures. The bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space. This compound has been noted as a potential neuropharmacological agent and is structurally related to the established drug, carbamazepine.[3]

Synthetic Utility: Gateway to Bioactive Molecules

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of biologically active compounds. The high reactivity of the epoxide ring is the cornerstone of its synthetic versatility.

Ring-Opening Reactions: Access to β-Amino Alcohols

A key transformation of this compound is its reaction with amines to yield β-amino alcohols. This reaction is a fundamental strategy in medicinal chemistry for the synthesis of a wide range of pharmaceutical agents. The general reaction scheme involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a 1,2-amino alcohol.

This straightforward reaction provides access to chiral β-amino alcohols, which are key structural motifs in numerous biologically active molecules, including beta-blockers, neurotransmitter reuptake inhibitors, and antiviral agents.

Case Study: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs as Anticancer Agents

While not a direct synthetic application of this compound based on available literature, a recent study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs highlights the therapeutic potential of the 3-bromophenyl moiety in the design of potent anticancer agents.[1][2][4] These compounds have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines.

Anticancer Activity

The anticancer activity of a series of ten novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated by the National Cancer Institute (NCI) against 58 human cancer cell lines. The data is presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.

| Compound | Most Sensitive Cell Line | PGI (%) | Mean Growth Percent (GP) |

| 4a | N/A | N/A | 100.07 |

| 4b | N/A | N/A | 98.92 |

| 4c | N/A | N/A | 100.19 |

| 4d | N/A | N/A | 100.22 |

| 4e | SNB-75 (CNS Cancer) | 41.25 | 99.63 |

| 4f | N/A | N/A | 99.78 |

| 4g | N/A | N/A | 100.15 |

| 4h | N/A | N/A | 99.88 |

| 4i | SNB-75 (CNS Cancer) | 38.94 | 97.48 |

| 4j | N/A | N/A | 100.27 |

| Data sourced from Molecules 2023, 28(19), 6936.[1][2][4] |

Compound 4e and 4i demonstrated the most promising activity, particularly against the CNS cancer cell line SNB-75.[2] The mean growth percent across all cell lines indicates that compound 4i had the most consistent, albeit modest, inhibitory effect.[2]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest that they may exert their anticancer effects by inhibiting tubulin polymerization.[2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These triazole analogs are proposed to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.

Experimental Protocols

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)

The synthesis of the title compounds was achieved in a three-step process.[1]

Step 1: Synthesis of Substituted Phenyl Urea (2a-j) Substituted anilines (1a-j) are reacted with sodium cyanate in the presence of acetic acid at room temperature.

Step 2: Synthesis of N-(substituted phenyl)hydrazine carboxamide (3a-j) The substituted phenyl ureas (2a-j) are refluxed with hydrazine hydrate in ethanol.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j) Equimolar amounts of N-(substituted phenyl)hydrazine carboxamide (3a-j) and 3-bromobenzonitrile are dissolved in n-butanol. Potassium carbonate is added, and the mixture is heated at 120 °C with continuous stirring for 8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified.[1]

Anticancer Activity Assay (NCI Protocol)

The anticancer activity of the synthesized compounds was evaluated against a panel of 58 human tumor cell lines according to the protocol of the National Cancer Institute (NCI).[1][2]

-

Cell Preparation: The cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration (10 µM).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated for each compound. The Percent Growth Inhibition (PGI) is then determined using the formula: PGI = 100 - Growth Percent.

Conclusion and Future Directions

This compound stands as a promising and versatile starting material in medicinal chemistry. Its inherent reactivity allows for the efficient construction of diverse molecular scaffolds, particularly β-amino alcohols, which are prevalent in numerous classes of therapeutic agents. While direct evidence of its incorporation into clinical candidates remains to be fully elucidated in publicly available literature, the potent biological activity of molecules containing the 3-bromophenyl moiety, such as the anticancer 1,2,4-triazole analogs, underscores the potential of this structural motif. Future research should focus on leveraging the dual reactivity of this compound to synthesize novel compound libraries for screening against a wide range of biological targets. The development of stereoselective ring-opening reactions and efficient cross-coupling protocols will further enhance the utility of this valuable building block in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)oxirane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)oxirane (also known as 3-bromostyrene oxide), a key reactive intermediate with significant applications in organic synthesis and potential neuropharmacological relevance. This document details the compound's known chemical and physical properties, explores its historical context within the broader development of aryl-substituted oxiranes, and presents a detailed experimental protocol for the synthesis of a closely related derivative. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated aromatic epoxide that has garnered interest as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a reactive oxirane ring and a functionalized phenyl group, makes it a valuable precursor for introducing the 3-bromophenyl ethanolamine scaffold, a motif present in various biologically active compounds. Notably, it has been investigated as a potential neuropharmacological agent, being considered a structural analog of the anticonvulsant drug carbamazepine. This guide aims to consolidate the available technical information on this compound, providing a foundational understanding for its application in research and development.

Discovery and History

The Darzens condensation, discovered in 1904, provided a powerful method for the synthesis of α,β-epoxy esters (glycidic esters), which can be further transformed into epoxides. While a specific historical account for this compound is not prominent, the synthesis of its derivatives has been documented in modern chemical literature. For instance, the synthesis of 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide was reported in 2009, showcasing the continued relevance of these structures in contemporary organic synthesis.[1]

The interest in halogenated styrene oxides, including the bromo-substituted variants, has also been driven by their role as metabolites of corresponding styrenes and their potential toxicological and pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 28022-44-8 | [2][3] |

| Molecular Formula | C₈H₇BrO | [2][3] |

| Molecular Weight | 199.04 g/mol | [2][3] |

| Appearance | Not specified in search results | |

| Boiling Point | 249.4 °C at 760 mmHg | [2] |

| Density | 1.596 g/cm³ | [2] |

| Flash Point | 99 °C | [2] |

| Synonyms | 3-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene, m-bromostyrene oxide | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the epoxidation of 3-bromostyrene. Various epoxidation methods are applicable, with the choice of reagent and conditions influencing yield and stereoselectivity. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

While a detailed, citable experimental protocol for the direct synthesis of this compound from its corresponding styrene was not found in the immediate search results, a protocol for a closely related derivative, 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide, via a Darzens reaction is available and provides a valuable reference for the synthesis of similar epoxides.[1]

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide[1]

This protocol describes the synthesis of a derivative of this compound and is illustrative of the Darzens reaction approach to forming the oxirane ring.

Materials:

-

3-Bromobenzaldehyde

-

2-Chloro-N-phenylacetamide

-

Potassium hydroxide

-

Acetonitrile

-

Ethyl acetate (for purification)

Procedure:

-

Dissolve 2-chloro-N-phenylacetamide (0.17 g, 1.0 mmol) and potassium hydroxide (0.112 g, 2.0 mmol) in acetonitrile (2 ml).

-

To this solution, add 3-bromobenzaldehyde (0.185 g, 1.0 mmol) at 298 K (25 °C).

-

Stir the solution for 60 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the residue using column chromatography.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethyl acetate solution at room temperature over one day.

Logical Workflow for Synthesis

The following diagram illustrates a general logical workflow for the synthesis of this compound, starting from 3-bromobenzaldehyde. This pathway involves a Wittig reaction to form the styrene, followed by epoxidation.

Caption: General synthetic route to this compound.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. The reactive epoxide ring can be opened by a variety of nucleophiles to introduce a 2-hydroxy-1-(3-bromophenyl)ethyl moiety, a key structural element in the design of new chemical entities.

Its potential as a neuropharmacological agent warrants further investigation.[3] As a "strain of the drug carbamazepine," it could be a starting point for the development of novel anticonvulsants or other central nervous system-active drugs.[3] The ability to introduce deuterium at the α-carbon position also makes it a useful tool in metabolic studies.[3]

Future research could focus on:

-

The development of stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-2-(3-Bromophenyl)oxirane.

-

A more thorough investigation of its pharmacological profile and mechanism of action.

-

Its application in the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Conclusion

This compound is a synthetically useful and potentially biologically active molecule. While its specific discovery and early history are not prominently documented, its chemical properties and the methods for its synthesis are well-established within the broader context of organic chemistry. This guide provides a consolidated resource of its known properties and a practical synthetic approach, which should aid researchers in its application for the development of new chemical entities and the exploration of its pharmacological potential.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Ring-Opening of 2-(3-Bromophenyl)oxirane with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a direct route to valuable 1,2-amino alcohols. These motifs are key structural components in a wide array of biologically active molecules and pharmaceutical agents. 2-(3-Bromophenyl)oxirane is a readily accessible starting material that, upon reaction with various amines, yields a diverse library of 2-amino-1-(3-bromophenyl)ethanol derivatives. The presence of the bromine atom on the phenyl ring offers a strategic handle for further functionalization, making these products attractive intermediates in drug discovery and development.

This document provides detailed application notes on the synthesis of these derivatives, focusing on reaction conditions, regioselectivity, and potential therapeutic applications. Furthermore, comprehensive experimental protocols for the ring-opening reaction with representative primary and secondary amines are presented.

Applications in Drug Development

The 2-amino-1-phenylethanol scaffold, which is the core structure of the products derived from the ring-opening of this compound, is a well-established pharmacophore. Derivatives of this scaffold have shown significant promise in various therapeutic areas:

-

β2-Adrenoceptor Agonists: The 2-amino-1-phenylethanol core is a key feature of many β2-adrenoceptor agonists used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). These compounds induce bronchodilation by relaxing the airway smooth muscle. The specific substitution pattern on the phenyl ring and the nature of the amino group are critical for potency and selectivity.

-

Central Nervous System (CNS) Disorders: The structural similarity of 2-amino-1-(3-bromophenyl)ethanol derivatives to certain neurotransmitters makes them interesting candidates for the development of drugs targeting CNS disorders. These compounds are being explored for their potential in treating conditions such as anxiety, depression, and epilepsy.

-

Anticancer Agents: Certain β-amino alcohol derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action can vary, but some have been shown to act as multi-targeted inhibitors of kinases involved in cancer cell signaling pathways.